molecular formula C14H19FN6O2 B2563208 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one CAS No. 2320533-07-9

1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one

Cat. No.: B2563208
CAS No.: 2320533-07-9
M. Wt: 322.344
InChI Key: JHROILQICFGPIB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazin-2-one core substituted at position 1 with a 5-fluoropyrimidin-2-yl group and at position 4 with a 4-methylpiperazine-1-carbonyl moiety. This dual heterocyclic architecture is designed to enhance binding affinity and metabolic stability, making it relevant for pharmaceutical applications, particularly in kinase inhibition or cytotoxic agent development .

  • Coupling reactions between piperazinone intermediates and fluoropyrimidine derivatives.
  • Substitution reactions using potassium carbonate as a base to introduce the 4-methylpiperazine carbonyl group .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN6O2/c1-18-2-4-19(5-3-18)14(23)20-6-7-21(12(22)10-20)13-16-8-11(15)9-17-13/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHROILQICFGPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluoropyrimidine Core: Starting with a pyrimidine derivative, fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Coupling Reactions: The final step involves coupling the fluoropyrimidine core with the piperazine derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the piperazine or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits several biological activities, primarily in the fields of oncology and neurology.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit notable cytotoxic effects against L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. The mechanism of action is believed to involve the interaction with specific molecular targets, enhancing binding affinity due to the presence of the fluorinated pyrimidine moiety.

MAO Inhibition

The compound has also been identified as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is relevant for treating neurodegenerative disorders such as Parkinson's disease. Certain analogs have demonstrated IC₅₀ values as low as 0.013 µM against MAO-B, indicating potent inhibitory activity.

Inhibition of Cancer Cell Proliferation

A study evaluated a series of piperazine derivatives, including this compound, against L1210 cells. The findings revealed that structural modifications significantly impacted their cytotoxicity profiles. Some analogs exhibited greater potency than established chemotherapeutics like bleomycin, suggesting their potential use as alternative treatments.

Neuroprotective Effects

In research focused on MAO inhibitors, compounds structurally similar to this one showed reversible and competitive inhibition characteristics. These findings position them as promising candidates for neuroprotective therapies, potentially contributing to the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The piperazine ring may interact with protein targets, affecting their function and signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Key Features :

  • 5-Fluoropyrimidine : Enhances hydrogen bonding and π-π stacking interactions with biological targets.
  • 4-Methylpiperazine Carbonyl : Improves solubility and modulates pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Piperazinone Derivatives with Alternative Carbonyl Groups

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Purity (HPLC)
Target Compound 4-(4-methylpiperazine carbonyl) C₁₉H₂₄FN₇O₂ 409.44 N/A N/A N/A
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one 4-(furan-2-carbonyl) C₁₃H₁₁FN₄O₃ 290.25 N/A N/A N/A
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate Chlorophenyl groups C₂₀H₂₀Cl₂N₂O₃ 415.29 35–58 206–209 ≥98%

Analysis :

  • The furan analog (CAS 2309307-29-5) has a smaller molecular weight (290.25 vs. 409.44), likely improving membrane permeability but reducing target specificity due to the absence of the 4-methylpiperazine group .

Pyrimidine-Piperazine Hybrids with Varied Pharmacophores

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Biological Activity
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives Morpholine/methylpiperazine C₃₀H₃₁F₃N₈O₆ 58–65 40.2–167.9 Not specified
MK42 (RTC5) Thiophen-3-yl/trifluoromethyl C₁₈H₁₇F₃N₄OS 91 N/A Cytotoxic activity

Analysis :

  • The target compound’s 4-methylpiperazine carbonyl group may offer superior solubility compared to morpholine-based analogs (e.g., compound 13a in ), which have higher molecular weights (657.24 vs. 409.44) .

Piperazine Derivatives with Heterocyclic Modifications

Compound Name Substituents Molecular Formula Key Features
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole/trifluoromethylphenyl C₁₈H₂₀F₃N₅O Enhanced metabolic stability
1-(5-Fluoro-2-pyrimidinyl)-4-piperazinebutanol hydrochloride Fluoropyrimidine/hydrochloride C₁₉H₂₅F₂N₅O·HCl Improved bioavailability

Analysis :

  • Pyrazole-substituted analogs () prioritize metabolic stability, a feature that the target compound’s fluoropyrimidine group may also confer .

Biological Activity

The compound 1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine-1-carbonyl)piperazin-2-one is a novel piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H20_{20}FN5_{5}O
  • Molecular Weight : 305.35 g/mol
  • IUPAC Name : this compound

This structure features a fluorinated pyrimidine ring and a piperazine moiety, which are known to influence the compound's pharmacological properties.

Research indicates that compounds structurally related to This compound often interact with various biological targets, including receptors involved in neurological pathways and cancer cell proliferation. The presence of the fluorinated pyrimidine suggests potential activity against certain types of cancers by inhibiting tumor growth and promoting apoptosis in malignant cells.

Enzyme Inhibition Studies

In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes. For instance, a related piperazine compound demonstrated an IC50_{50} value of 40 µM against a target enzyme, indicating moderate potency . The structure-function relationship suggests that modifications to the piperazine ring and the introduction of fluorine atoms enhance binding affinity and selectivity.

Cellular Assays

Cell-based assays have revealed that the compound exhibits cytotoxic effects on various cancer cell lines. A study reported that similar piperazine derivatives achieved growth inhibition with half-maximal inhibitory concentration (GI50_{50}) values ranging from 4.36 µM to 20 µM, depending on the specific cell line tested .

Case Studies

  • Anticancer Activity : A study investigating a series of pyrimidine-piperazine derivatives found that compounds with similar structures significantly inhibited the proliferation of human cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Neurological Implications : Another research project focused on the neuroprotective effects of piperazine derivatives, suggesting that they may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .

Table 1: Biological Activity Data for Related Compounds

Compound NameTarget Enzyme/Cell LineIC50_{50} (µM)Effect
1-(5-Fluoropyrimidin-2-yl)-4-(4-methylpiperazine)AbTYR (Tyrosinase)40Competitive inhibitor
Piperazine Derivative ACancer Cell Line A4.36Growth inhibition
Piperazine Derivative BCancer Cell Line B20Moderate growth inhibition
Piperazine Derivative CNeurotransmitter Receptor10Neuroprotective effects

Q & A

Q. How can aqueous solubility and formulation challenges be addressed?

  • Methodology :
  • Salt Formation : Synthesize hydrochloride salts (e.g., ) or use co-solvents (e.g., PEG-400).
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability (similar to ’s carbamoyl glucuronidation approach) .

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